molecular formula C8H17NO2S B13158384 2-(Ethanesulfonyl)cyclohexan-1-amine

2-(Ethanesulfonyl)cyclohexan-1-amine

Cat. No.: B13158384
M. Wt: 191.29 g/mol
InChI Key: SOGSUCLNUSGHIV-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C8H17NO2S It is a cyclohexane derivative with an ethanesulfonyl group attached to the second carbon and an amine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the ethanesulfonyl derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Catalysts such as Co-NiO may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Ethanesulfonyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Ethanesulfinyl)cyclohexan-1-amine: Similar structure but with a sulfinyl group instead of a sulfonyl group.

    Cyclohexanamine: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.

    Ethanesulfonamide: Contains the ethanesulfonyl group but lacks the cyclohexane ring.

Uniqueness

2-(Ethanesulfonyl)cyclohexan-1-amine is unique due to the presence of both the ethanesulfonyl and cyclohexane moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-ethylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C8H17NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3

InChI Key

SOGSUCLNUSGHIV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CCCCC1N

Origin of Product

United States

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